- Highly Selective Hydroxylation and Alkoxylation of Silanes: One-Pot Silane Oxidation and Reduction of Aldehydes/KetonesOrganometallics, 2020, 39(1), 165-171,
Cas no 93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-)

93547-88-7 structure
Nom du produit:Silanol, (1,1-dimethylethyl)diphenyl-
Silanol, (1,1-dimethylethyl)diphenyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Silanol, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANOL
- tert-butyl-hydroxy-diphenylsilane
- 1-(1,1-Dimethylethyl)-1,1-diphenylsilanol (ACI)
- Silanol, (1,1-dimethylethyl)diphenyl- (9CI)
- tert-Butyldiphenylsilanol
- DTXSID40345922
- F87603
- tert-Butyl(diphenyl)silanol #
- t-butyldiphenylsilyl mono-alcohol
- 93547-88-7
- CS-0458752
- Diphenyl-t-Butylsilanol
- SCHEMBL152027
- t-Butyl-diphenyl-silanol
- TBDPSOH
-
- Piscine à noyau: 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- La clé Inchi: UNAYGNMKNYRIHL-UHFFFAOYSA-N
- Sourire: O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 256.128341792g/mol
- Masse isotopique unique: 256.128341792g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2Ų
Silanol, (1,1-dimethylethyl)diphenyl- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1078315-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 5g |
$225 | 2022-11-02 | |
eNovation Chemicals LLC | Y1078315-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 95% | 25g |
$595 | 2022-11-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-5g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 5g |
¥1335.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-07-18 | |
A2B Chem LLC | AC99393-25g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 25g |
$423.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-25g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 25g |
¥4023.00 | 2024-04-24 | |
1PlusChem | 1P006FMP-1g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 1g |
$35.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529419-1g |
Tert-butyldiphenylsilanol |
93547-88-7 | 98% | 1g |
¥331.00 | 2024-04-24 | |
A2B Chem LLC | AC99393-5g |
Silanol, (1,1-dimethylethyl)diphenyl- |
93547-88-7 | 98% | 5g |
$120.00 | 2024-07-18 |
Silanol, (1,1-dimethylethyl)diphenyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Water Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)-6-methylpyridine-κN][(1… Solvents: Tetrahydrofuran ; 14 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Référence
- A 3D Organically Synthesized Porous Carbon Material for Lithium-Ion BatteriesAngewandte Chemie, 2018, 57(37), 11952-11956,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile , Water ; 36 - 48 h, rt
Référence
- Diverse functionalization of hydrosilanes and programmable synthesis of multisubstituted organosilanes enabled by neutral eosin Y photocatalysis, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Water , Oxygen Catalysts: Gold Solvents: Acetone ; 480 min, 1 atm, 30 °C
Référence
- O2-enhanced catalytic activity of gold nanoparticles in selective oxidation of hydrosilanes to silanolsChemistry Letters, 2015, 44(8), 1062-1064,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Water , Oxygen Catalysts: Rose Bengal Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Metal-free visible-light-mediated aerobic oxidation of silanes to silanolsScience China: Chemistry, 2018, 61(12), 1594-1599,
Méthode de production 6
Conditions de réaction
1.1 Catalysts: 1-Propanethiol, 3-(trimethoxysilyl)-, polymer with dimethoxydimethylsilane and t… (oxidized) Solvents: Water ; 24 h, 100 °C
Référence
- Quantitative Evaluation of the Effect of the Hydrophobicity of the Environment Surrounding Bronsted Acid Sites on Their Catalytic Activity for the Hydrolysis of Organic MoleculesJournal of the American Chemical Society, 2019, 141(4), 1636-1645,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Methanol , Water
Référence
- The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol tert-BuMe2SiOHJournal of Organometallic Chemistry, 1991, 421(2-3), 171-4,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: THF-d8 ; 1.5 h, 1 atm, rt
Référence
- Nonhydrolytic synthesis of silanols by the hydrogenolysis of benzyloxysilanesChemistry Letters, 2014, 43(4), 429-431,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , 18-Crown-6 Solvents: Dimethyl sulfoxide
Référence
- Base promoted preparation of alkenylsilanols from allylsilanesChemistry Letters, 1997, (10), 1077-1078,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Référence
- Catalytic Enantioselective Dehydrogenative Si-O Coupling to Access Chiroptical Silicon-Stereogenic Siloxanes and AlkoxysilanesJournal of the American Chemical Society, 2021, 143(14), 5301-5307,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat AJournal of the American Chemical Society, 2018, 140(33), 10514-10523,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
- Silanol synthesis: reaction of hexaphenylcyclotrisiloxane with organometallic reagentsJournal of Organic Chemistry, 1993, 58(26), 7584-6,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Water ; rt; 45 min, rt
Référence
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic AcidsJournal of Organic Chemistry, 2023, 88(14), 9853-9869,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 2821715-53-9 Solvents: 1,4-Dioxane , Water ; 18 h, rt
Référence
- Practical and Selective Bio-Inspired Iron-Catalyzed Oxidation of Si-H Bonds to Diversely Functionalized OrganosilanolsACS Catalysis, 2022, 12(15), 9143-9152,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 h, rt
Référence
- Towards Multi-generation Assemblies with Tetraphenylmethane SubunitsSupramolecular Chemistry, 2003, 15(7-8), 495-503,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol
Référence
- Ruthenium(1+), (η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinoline-carboxylato-κN1, κO2)-, Hexafluorophosphate(1-) (1:1)1,2e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water
Référence
- A new fluoridolyzable anchoring linkage for orthogonal solid-phase peptide synthesis: design, preparation, and application of the N-(3 or 4)-[[4-(hydroxymethyl)phenoxy]-tert-butylphenylsilyl]phenyl pentanedioic acid monoamide (Pbs) handleJournal of Organic Chemistry, 1988, 53(22), 5240-8,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether , Methanol , Water ; 24 h, rt
Référence
- Silicon-centered chiral siloxy compound for chiral organic optoelectronic material and preparation method thereof, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(η3-2-propen-1-yl)(2-quinolinecarboxy… Solvents: Methanol ; 30 min
Référence
- Ruthenium(1+),(5-2,4-Cyclopentadien-1-yl)(3-2-propen-1-yl)(2-quinolinecarboxylato-N1,O2)-,Hexafluorophosphate(1) (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
Méthode de production 20
Conditions de réaction
Référence
- An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the [3,3] Thio-Claisen ProductsJournal of Organic Chemistry, 1999, 64(10), 3585-3591,
Silanol, (1,1-dimethylethyl)diphenyl- Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (1,1-Dimethylethyl)diphenylsilyl 2-propen-1-yl carbonate
- 2,2,4,4,6,6-Hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
- tert-Butyldiphenylsilane
- Benzene, 1,3-bis[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- tert-Butyldiphenylchlorosilane
- Silane, (1,1-dimethylethyl)diphenyl(phenylmethoxy)-
- (αS)-4-Bromo-α-[[(4-methoxyphenyl)methoxy]methyl]-2-thiazoleethanol
Silanol, (1,1-dimethylethyl)diphenyl- Preparation Products
Silanol, (1,1-dimethylethyl)diphenyl- Littérature connexe
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
4. Back matter
-
5. Book reviews
93547-88-7 (Silanol, (1,1-dimethylethyl)diphenyl-) Produits connexes
- 2034243-17-7((4-(4-chlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone)
- 891113-13-6(N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide)
- 1189425-72-6(2,4-difluoro-N-{2-4-(4-methoxybenzenesulfonyl)piperazin-1-ylethyl}benzamide hydrochloride)
- 880872-14-0(1-(benzenesulfonyl)-4-(benzyloxy)-3-iodo-1H-indole)
- 40505-27-9(4'-Demethylpodophyllotoxin)
- 922975-23-3(2-(2-chlorophenyl)methyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)
- 378210-53-8(2-((azepane-1-carbonothioyl)thio)propanoic acid)
- 230299-21-5(bis(hexylene glycolato)diboron)
- 1806273-44-8(3-Cyano-4-mercapto-5-(trifluoromethoxy)phenylacetic acid)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
